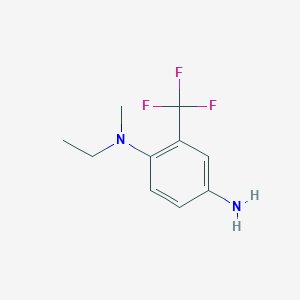
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which is further substituted with ethyl and methyl groups at the nitrogen atoms of the benzene-1,4-diamine structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)benzene, undergoes nitration to introduce nitro groups at the 1 and 4 positions of the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or iron and hydrochloric acid.
Ethyl and Methyl Substitution: The amino groups are subsequently alkylated using ethyl and methyl halides (e.g., ethyl iodide and methyl iodide) in the presence of a base (e.g., potassium carbonate).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.
化学反应分析
Types of Reactions: N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitrous acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted benzene derivatives.
科学研究应用
N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
作用机制
The mechanism by which N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding.
相似化合物的比较
N1-Methyl-2-(trifluoromethyl)benzene-1,4-diamine: Lacks the ethyl group.
N1-Ethyl-2-(trifluoromethyl)benzene-1,4-diamine: Lacks the methyl group.
2-(Trifluoromethyl)benzene-1,4-diamine: No ethyl or methyl groups.
Uniqueness: N1-Ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical properties and biological activity. This combination of substituents provides a balance of steric and electronic effects, making it distinct from its analogs.
属性
IUPAC Name |
1-N-ethyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-3-15(2)9-5-4-7(14)6-8(9)10(11,12)13/h4-6H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSYNYZDARHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
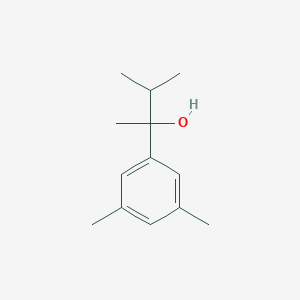
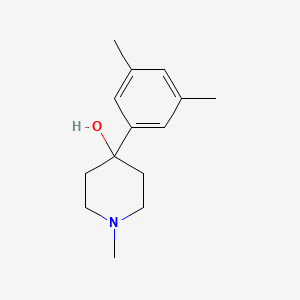
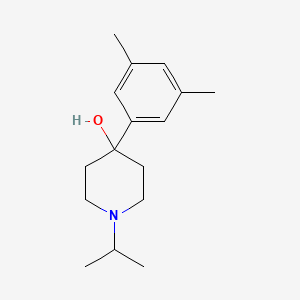
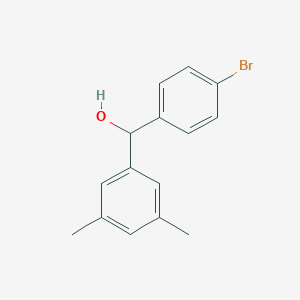
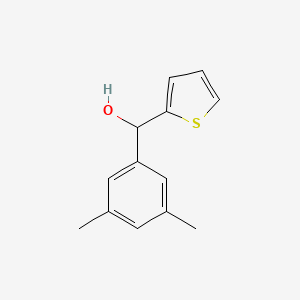
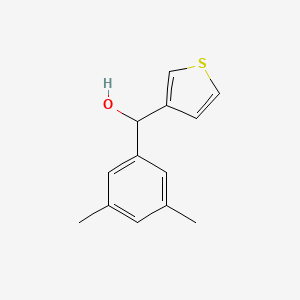
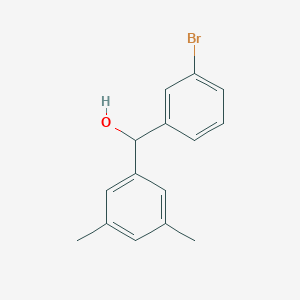
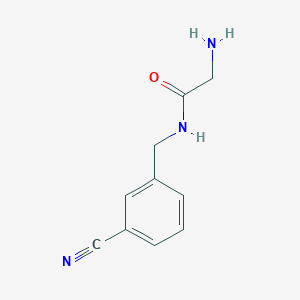
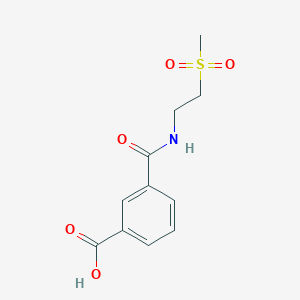
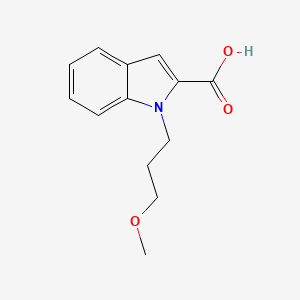
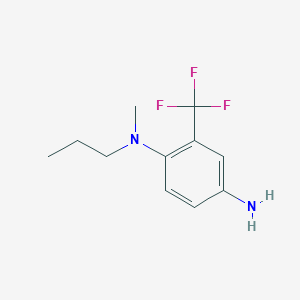
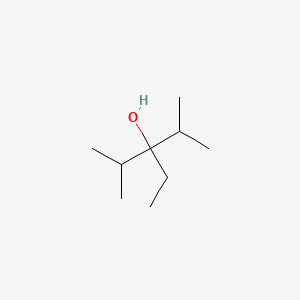
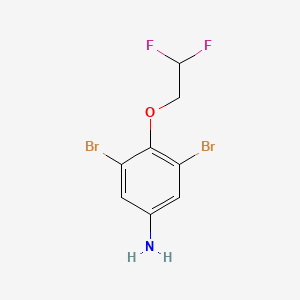
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B7874076.png)
